8-Methylenebicyclo[5.1.0]octane (CAS 54211-15-3) is a highly strained, bicyclic methylenecyclopropane derivative characterized by a fused cycloheptane-cyclopropane framework. In industrial and advanced synthetic procurement, it is primarily sourced as a specialized building block for transition-metal-catalyzed ring-opening reactions, asymmetric hydroformylations, and complex skeletal rearrangements [1]. Its distinct ring strain profile dictates its reactivity, differentiating it from both smaller and larger ring homologues by altering the thermodynamics of intermediate spiropentane formation and dictating branch-selectivity in catalytic processes [2]. This makes it an essential precursor for workflows requiring precise control over regioselectivity and intermediate trapping.
Substituting 8-methylenebicyclo[5.1.0]octane with its closest homologues, such as 7-methylenebicyclo[4.1.0]heptane (the six-membered ring analog) or 10-methylenebicyclo[7.1.0]decene, fundamentally alters reaction pathways and product distributions. The specific strain energy of the fused 7-membered ring system prevents certain downstream rearrangements—such as the formation of highly strained trans-cyclooctenes—causing cascade reactions to arrest at stable, isolable intermediates that larger homologues readily bypass [1]. Furthermore, in catalytic hydroformylation, the distinct steric and electronic environment of the cycloheptane-fused system significantly increases the regioselective preference for branched aldehydes compared to the less strained six-membered analogs, making it non-interchangeable for precision synthesis [2].
In rhodium-catalyzed asymmetric hydroformylation using a Rh/L1 (chiral bisdiazaphospholane) catalyst system, the ring strain of the alkene dictates the regiochemical outcome. 8-Methylenebicyclo[5.1.0]octane yields 57% of the branched α-tetrasubstituted aldehyde. In contrast, the less strained six-membered homologue, 7-methylenebicyclo[4.1.0]heptane, yields only 45% of the branched product under identical conditions [1]. When upgrading to a Rh/L2 catalyst, 8-methylenebicyclo[5.1.0]octane maintains a high 83% branched selectivity.
| Evidence Dimension | Yield of branched α-tetrasubstituted aldehyde (regioselectivity) |
| Target Compound Data | 57% branched aldehyde yield (Rh/L1 catalyst) |
| Comparator Or Baseline | 7-methylenebicyclo[4.1.0]heptane (45% branched aldehyde yield) |
| Quantified Difference | 12% absolute increase in branched regioselectivity |
| Conditions | Rhodium-catalyzed hydroformylation using Rh/L1 catalyst system |
Procurement of the cycloheptane-fused analog is essential when maximizing branch-selectivity in the synthesis of sterically congested α-tetrasubstituted aldehydes from unactivated alkenes.
During rhodium-catalyzed enantioselective cyclopropanation and skeletal rearrangement sequences, ring size strictly governs the reaction terminus. When 10-methylenebicyclo[7.1.0]decene is used, the reaction proceeds fully to yield trans-cyclodecene (94% yield). However, utilizing 8-methylenebicyclo[5.1.0]octane under the exact same one-pot conditions (2.5 mol % [(S)-NTTL]4Rh2, 40 °C, then 120 °C/MW) arrests the cascade, yielding the corresponding α-imino spiropentane as the major isolable product rather than the highly strained trans-cyclooctene [1].
| Evidence Dimension | Reaction terminus and major product isolation |
| Target Compound Data | Arrests at α-imino spiropentane intermediate |
| Comparator Or Baseline | 10-methylenebicyclo[7.1.0]decene (proceeds to trans-cyclodecene in 94% yield) |
| Quantified Difference | Complete divergence in product class (spiropentane vs. trans-cycloalkene) |
| Conditions | 2.5 mol % [(S)-NTTL]4Rh2 at 40 °C for 8 h, then 120 °C/MW for 2 h |
Buyers targeting the isolation of complex spiropentane frameworks must select this specific homologue, as larger ring precursors will spontaneously rearrange into trans-cycloalkenes.
Under 254 nm photolysis in the presence of copper(I) trifluoromethanesulfonate, methylenecyclopropanes undergo distinct skeletal reorganizations based on their fused ring size. 8-Methylenebicyclo[5.1.0]octane selectively rearranges to form bicyclo[5.2.0]non-1(9)-ene. In contrast, the six-membered analog, 7-methylenebicyclo[4.1.0]heptane, fragments into a complex mixture including bicyclo[4.2.0]oct-1(8)-ene, unsym-pentamethyleneallene, 3-vinylcyclohexene, and 1-vinylcyclohexene [1].
| Evidence Dimension | Photochemical product distribution and processability |
| Target Compound Data | Selective formation of bicyclo[5.2.0]non-1(9)-ene |
| Comparator Or Baseline | 7-methylenebicyclo[4.1.0]heptane (yields a 4-component fragmentation mixture) |
| Quantified Difference | Clean bicyclic rearrangement vs. multi-pathway fragmentation |
| Conditions | 254 nm photolysis with Cu(I) trifluoromethanesulfonate catalyst |
This compound is required for clean photochemical access to the bicyclo[5.2.0]nonene framework, avoiding the extensive fragmentation and downstream purification bottlenecks seen with smaller ring analogs.
Utilized as a substrate in Rh-catalyzed asymmetric hydroformylation where high branch-selectivity is required for producing sterically hindered chiral aldehydes [1].
Selected as a precursor in Rh-catalyzed cyclopropanation cascades where the inherent strain of the resulting trans-cyclooctene prevents further rearrangement, allowing the targeted trapping of α-imino spiropentanes [2].
Deployed in Cu(I)-catalyzed photolysis workflows to cleanly generate bicyclo[5.2.0]non-1(9)-ene frameworks without the competing fragmentation pathways typical of smaller methylenecyclopropanes [3].